molecular formula C11H19IO2 B13303273 3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane

3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane

Cat. No.: B13303273
M. Wt: 310.17 g/mol
InChI Key: GLZYLHYDVAVJBK-UHFFFAOYSA-N
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Description

3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane is a chemical compound with the molecular formula C11H19IO2 and a molecular weight of 310.17 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a cyclohexyl group substituted with an iodomethyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane typically involves the reaction of 4-methylcyclohexanol with iodomethane in the presence of a base to form the iodomethyl derivative. This intermediate is then reacted with oxetane under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Ring-Opening: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate ring-opening reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Employed in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane is unique due to the combination of the oxetane ring and the iodomethyl-substituted cyclohexyl group. This unique structure imparts specific reactivity and properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H19IO2

Molecular Weight

310.17 g/mol

IUPAC Name

3-[1-(iodomethyl)-4-methylcyclohexyl]oxyoxetane

InChI

InChI=1S/C11H19IO2/c1-9-2-4-11(8-12,5-3-9)14-10-6-13-7-10/h9-10H,2-8H2,1H3

InChI Key

GLZYLHYDVAVJBK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CI)OC2COC2

Origin of Product

United States

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